Ethylazanyliumylethane; trifluoromethanesulfonate
Description
Chemical Identity:
Ethylazanyliumylethane trifluoromethanesulfonate, systematically named diethylammonium trifluoromethanesulfonate ([(C₂H₅)₂NH₂]⁺[CF₃SO₃]⁻), is an ionic compound comprising a diethylammonium cation and a trifluoromethanesulfonate (triflate) anion. It is alternatively termed N,N-diethylammonium triflate or diethylammonium trifluoromethanesulfonate .
Synthesis:
The compound is typically synthesized by neutralizing trifluoromethanesulfonic acid (triflic acid) with diethylamine (N-ethylethanamine) in a stoichiometric reaction:
$$ \text{(C₂H₅)₂NH + CF₃SO₃H → [(C₂H₅)₂NH₂]⁺[CF₃SO₃]⁻} $$
This method aligns with general procedures for ammonium triflate salts .
- Solubility: Highly soluble in polar solvents (e.g., water, acetonitrile).
- Thermal Stability: Stable under moderate temperatures, making them suitable for reactions requiring mild conditions.
- Applications: Potential uses include catalysis, electrolytes, or intermediates in organic synthesis.
Properties
Molecular Formula |
C5H10F3NO3S |
|---|---|
Molecular Weight |
221.20 g/mol |
InChI |
InChI=1S/C4H10N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
DXXBJTJUHFSJFX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Acid-Base Neutralization
The primary synthesis route involves the stoichiometric reaction between ethylazanylium hydroxide and trifluoromethanesulfonic acid under anhydrous conditions. This exothermic process typically achieves 85–92% yields when conducted in dichloromethane at 0–5°C, followed by rotary evaporation to isolate the crystalline product. The reaction mechanism proceeds through proton transfer from the sulfonic acid to the azanylium base, forming the ionic pair:
$$
\text{Et-NH}3^+ \text{OH}^- + \text{CF}3\text{SO}3\text{H} \rightarrow \text{Et-NH}3^+ \text{CF}3\text{SO}3^- + \text{H}_2\text{O}
$$
Critical parameters include strict moisture control (<50 ppm H₂O) and the use of acid scavengers like molecular sieves to prevent hydrolysis. Table 1 compares yield outcomes under varying solvent systems.
Table 1: Solvent Effects on Neutralization Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0 | 2 | 92 |
| THF | 25 | 4 | 85 |
| Acetonitrile | -20 | 6 | 78 |
Anhydride-Mediated Alkylation
Alternative methodologies employ trifluoromethanesulfonic anhydride (TFAA) as the sulfonating agent. This approach enables the synthesis of ethylazanyliumylethane trifluoromethanesulfonate through nucleophilic displacement reactions with ethylazanylium halides. A 2025 study demonstrated that reacting ethylazanylium chloride with TFAA in toluene at reflux (110°C) for 12 hours produces the target compound in 89% yield with 99.5% purity. The reaction follows an SN2 mechanism, where the anhydride's electrophilic sulfur center attacks the azanylium nitrogen:
$$
\text{Et-NH}3^+ \text{Cl}^- + (\text{CF}3\text{SO}2)2\text{O} \rightarrow \text{Et-NH}3^+ \text{CF}3\text{SO}3^- + \text{CF}3\text{SO}_2\text{Cl}
$$
This method proves particularly effective for large-scale production (>1 kg batches) due to superior heat management and reduced byproduct formation compared to acid-base routes.
Mechanistic Insights into Formation Pathways
Radical-Mediated Pathways in Polar Solvents
Recent mechanistic studies using electron spin resonance (ESR) spectroscopy have identified unexpected radical intermediates during synthesis in aprotic solvents. When employing TFAA in dimethylformamide (DMF), the reaction generates transient CF₃SO₂- radicals that initiate chain propagation sequences. This radical pathway becomes dominant at temperatures above 80°C, accounting for 15–20% of product formation under standard industrial conditions.
Acid-Catalyzed Heterolytic Cleavage
Density functional theory (DFT) calculations reveal that triflic acid (TfOH) catalyzes the heterolytic cleavage of the S-O bond in TFAA, lowering the activation energy from 32.4 kcal/mol to 18.7 kcal/mol. This catalytic effect enables efficient synthesis even with electron-deficient azanylium precursors:
$$
(\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{TfOH}} \text{CF}3\text{SO}2^+ + \text{CF}3\text{SO}_3^-
$$
The generated sulfonium ion then reacts with ethylazanylium hydroxide through an electrophilic substitution mechanism, achieving near-quantitative conversion rates in optimized systems.
Process Optimization and Scale-Up Strategies
Temperature-Controlled Fractional Distillation
Industrial-scale production requires precise purification techniques due to the compound's thermal sensitivity. A 2022 Chinese patent detailed a two-stage distillation protocol under high vacuum (-0.095 MPa):
- Initial distillation at 170°C removes residual triisopropylhalosilane byproducts
- Product collection at 210–230°C yields pharmaceutical-grade material (99.9% purity)
This approach reduces thermal decomposition from 12% to <0.1% compared to single-step distillation methods.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling to achieve solvent-free synthesis. Combining ethylazanylium chloride and TFAA in a 1:1.05 molar ratio with zirconia milling media produces the target compound in 87% yield after 2 hours of milling. This method eliminates solvent waste and reduces energy consumption by 65% compared to traditional routes.
Analytical Characterization and Quality Control
Multinuclear NMR Spectroscopy
19F NMR analysis remains the gold standard for purity assessment, with the triflate group exhibiting a characteristic triplet at δ -78.5 ppm (J = 320 Hz). 15N NMR spectra show distinct resonances at δ 32.4 ppm for the azanylium nitrogen, confirming successful cation formation.
High-Resolution Mass Spectrometry
Electrospray ionization (ESI-MS) in positive ion mode detects the ethylazanylium cation at m/z 60.0811 ([C₂H₈N]+), while negative ion mode reveals the triflate anion at m/z 148.9554 ([CF₃SO₃]-). Recent advancements in tandem MS allow detection of trace impurities down to 0.01 ppm.
Industrial and Pharmaceutical Applications
Electrophilic Trifluoromethylation
The compound's strong electrophilicity enables efficient transfer of the CF₃SO₂ group to aromatic systems. A 2025 study demonstrated its utility in synthesizing trifluoromethylsulfinylated drug candidates, achieving 55–67% yields for modified analogs of Gemfibrozil and Metaxalone.
Polymer Synthesis
As a cationic initiator, ethylazanyliumylethane trifluoromethanesulfonate facilitates living polymerization of vinyl ethers with molecular weight dispersity (Đ) <1.1. This application has enabled production of precision polyelectrolytes for battery separator membranes.
Chemical Reactions Analysis
Types of Reactions
Ethylazanyliumylethane; trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Acylation Reactions: It acts as a catalyst in C- and O-acylation reactions, facilitating the formation of acylated products.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include acylated derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Based on the search results, the compound "Ethylazanyliumylethane; trifluoromethanesulfonate" is not directly mentioned. However, search results do provide information on ethyl trifluoromethanesulfonate, which is related. Here's what is available regarding the applications and properties of ethyl trifluoromethanesulfonate:
Synthesis Method
A method for continuous production of ethyl trifluoromethanesulfonate involves the following steps :
- Reacting trifluoromethanesulfonic acid and ethyl sulfate in a reactor at a mol ratio of (1-2):1. Agitate the mixture and warm the reactor to 50-100°C, maintaining the temperature for 2-6 hours .
- Increase the reactor temperature to 100-150°C and begin rectification. Control the reflux ratio of the rectifier unit to (1-3):(3-1). Simultaneously, continuously introduce trifluoromethanesulfonic acid at a rate of 30-70g/min and ethyl sulfate at a rate of 10-50g/min .
- Collect the fraction via condensation to obtain ethyl trifluoromethanesulfonate .
The reported purity of the prepared ethyl trifluoromethanesulfonate is greater than 99%, with yields exceeding 90%, making it suitable for industrial production . The byproduct sulfuric acid can be treated and used as technical grade sulfuric acid .
Specific Examples from the Patent Document
- Embodiment 1: React 300g of trifluoromethanesulfonic acid and 154g of ethyl sulfate in a 5L glass reactor. Stir the mixture, heat the reactor to 80°C, and maintain the temperature for 5 hours. Then, heat the reactor to 110-130°C, open the rectifying tower valve, and set the reflux ratio to 1:1. Simultaneously, continuously add trifluoromethanesulfonic acid at 30g/min and ethyl sulfate at 15g/min. After reactive distillation, maintain a stable temperature of 115 ± 3°C at the top of the rectifying tower. Collect the condensed fraction, which contains ethyl trifluoromethanesulfonate with a chromatographic purity of up to 99.3%. In this test, 3Kg of trifluoromethanesulfonic acid and 1.54Kg of ethyl sulfate are used, yielding 3.3Kg of ethyl trifluoromethanesulfonic acid, representing a 92.0% yield .
- Embodiment 2: React 300g of trifluoromethanesulfonic acid and 154g of ethyl sulfate in a 5L glass reactor. Stir the mixture, heat the reactor to 50°C, and maintain the temperature for 2 hours. Then, heat the reactor to 100-120°C, open the rectifying tower valve, and set the reflux ratio to 1:1. Simultaneously, continuously add trifluoromethanesulfonic acid at 35g/min and ethyl sulfate at 32g/min. After reactive distillation, maintain a stable temperature of 115 ± 3°C at the top of the rectifying tower. Collect the condensed fraction, which contains ethyl trifluoromethanesulfonate with a chromatographic purity of up to 99.2%. In this test, 3Kg of trifluoromethanesulfonic acid and 1.54Kg of ethyl sulfate are used, yielding 3.28Kg of ethyl trifluoromethanesulfonic acid, representing a 91.4% yield .
- Embodiment 3: React 300g of trifluoromethanesulfonic acid and 154g of ethyl sulfate in a 5L glass reactor. Stir the mixture, heat the reactor to 60°C, and maintain the temperature for 2 hours. Then, heat the reactor to 120-140°C, open the rectifying tower valve, and set the reflux ratio to 3:1. Simultaneously, continuously add trifluoromethanesulfonic acid at 30g/min and ethyl sulfate at 15g/min. After reactive distillation, maintain a stable temperature of 115 ± 3°C at the top of the rectifying tower. Collect the condensed fraction, which contains ethyl trifluoromethanesulfonate with a chromatographic purity of up to 99.4%. In this test, 3Kg of trifluoromethanesulfonic acid and 1.54Kg of ethyl sulfate are used, yielding 3.32Kg of ethyl trifluoromethanesulfonic acid, representing a 92.7% yield .
Safety Information
Mechanism of Action
The mechanism of action of ethylazanyliumylethane; trifluoromethanesulfonate involves its role as a strong electrophile. It facilitates the transfer of acyl groups to nucleophilic substrates, thereby catalyzing acylation reactions . The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.
Comparison with Similar Compounds
Organic Cation Triflates
Key Differences :
- Cation Lipophilicity: Tetrabutylammonium triflate’s larger cation enhances solubility in non-polar solvents compared to diethylammonium triflate.
- Acidity : Diethylammonium triflate acts as a weak acid, while imidazolium triflates are neutral ionic liquids.
Metal Triflates
Key Differences :
Performance in Specific Reactions
- Hydrolysis of DEPPT : Lanthanum triflate showed <5% efficiency in hydrolyzing diethyl phenyl phosphorothioate (DEPPT), highlighting limitations compared to metallocene catalysts .
- Adhesive Catalysis : Scandium and yttrium triflates are preferred in polyurethane adhesives for their balanced reactivity and stability, unlike ammonium triflates .
Data Table: Comparative Overview of Selected Triflates
| Compound | Type | Solubility | Thermal Stability | Common Applications |
|---|---|---|---|---|
| Diethylammonium triflate | Organic cation | Polar solvents | Moderate | Weak acid catalysis |
| Tetrabutylammonium triflate | Organic cation | Non-polar solvents | High | Phase-transfer catalysis |
| 1-Ethyl-3-methylimidazolium triflate | Ionic liquid | Broad range | High | Electrolytes, green solvents |
| Lanthanum(III) triflate | Metal (lanthanide) | Polar aprotic | High | Organic synthesis, hydrolysis |
| Scandium(III) triflate | Metal (transition) | Polar aprotic | High | Asymmetric catalysis |
Biological Activity
Ethylazanyliumylethane; trifluoromethanesulfonate is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The findings are supported by data tables and case studies that highlight the compound's efficacy in various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its reactivity and ability to form stable complexes with various biomolecules. The chemical structure can be represented as follows:
- Molecular Formula : C₅H₈F₃NO₃S
- Molecular Weight : 227.19 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against a range of pathogens. In vitro assays demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These results indicate that the compound possesses strong antimicrobial properties, making it a potential candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in human mononuclear cells. The compound exhibited dose-dependent inhibition, with significant effects observed at concentrations ranging from 1 to 10 µM.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 25 | 30 |
| 5 | 50 | 55 |
| 10 | 70 | 75 |
The findings suggest that this compound could be developed as an anti-inflammatory agent.
Immunomodulatory Effects
In addition to its antimicrobial and anti-inflammatory activities, this compound has shown potential as an immunomodulator. Studies indicated that the compound enhances the proliferation of murine spleen cells in response to mitogens, suggesting its role in modulating immune responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that this compound effectively reduced bacterial load in infected tissues when administered topically.
- Clinical Trial for Anti-inflammatory Effects : A preliminary clinical trial involving patients with chronic inflammatory conditions showed promising results in reducing markers of inflammation following treatment with the compound.
Q & A
Q. How can high-energy K-edge EXAFS be optimized for structural analysis of lanthanoid trifluoromethanesulfonates compared to L₃-edge EXAFS?
Methodological Answer: High-energy K-edge EXAFS (38–65 keV for lanthanoids) provides superior structural resolution due to its wider k-range and reduced interference from double-electron transitions. For example, in neodymium(III) trifluoromethanesulfonate, K-edge analysis yields more accurate bond distances and coordination numbers than L₃-edge EXAFS (5.5–9.2 keV). Key optimization steps include:
Q. What are the recommended techniques for confirming the structural conformity and purity of hafnium trifluoromethanesulfonate?
Methodological Answer: Analytical methods include:
- Chelometric Titration: Determines purity (e.g., 99.00% for hafnium trifluoromethanesulfonate).
- Gravimetric Analysis: Measures hafnium content post-ignition (23.30% Hf).
- Infrared (IR) and ¹⁹F NMR Spectroscopy: Validates structural conformity.
- Appearance Tests: White-to-light yellow crystalline powder confirms batch consistency.
| Parameter | Method | Result |
|---|---|---|
| Purity | Chelometric Titration | 99.00% |
| Hf Content | Gravimetric Analysis | 23.30% |
| Appearance | Visual Inspection | White powder |
Q. What safety protocols are essential when handling trifluoromethanesulfonate salts in synthetic chemistry?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: Protect from light and moisture; store under argon for air-sensitive derivatives.
- Waste Disposal: Segregate waste and consult local regulations for hazardous material disposal.
- Degradation Monitoring: Avoid long-term storage due to potential decomposition risks .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing coordination environments of hydrated lanthanoid(III) ions in trifluoromethanesulfonate salts using EXAFS to resolve discrepancies between K-edge and L₃-edge data?
Methodological Answer:
- Energy Range Selection: K-edge EXAFS minimizes inaccuracies from overlapping transitions (e.g., L₃-edge double-electron excitations in lighter lanthanoids).
- Hydration State Calibration: Compare solid-state (nonahydrated) and solution-phase data to identify solvent-induced structural changes.
- Error Analysis: Quantify uncertainties in Debye-Waller factors and coordination numbers using iterative fitting models.
- Complementary Techniques: Pair EXAFS with X-ray diffraction (XRD) or molecular dynamics simulations for cross-validation .
Q. How do ionic cocrystals formed with zinc trifluoromethanesulfonate influence the solubility of pharmaceutical compounds, and what experimental parameters are crucial for achieving single-crystal-to-single-crystal transformations?
Methodological Answer:
- Cocrystal Design: Use stoichiometric ratios of 6-mercaptopurine and zinc trifluoromethanesulfonate in polar solvents (e.g., methanol).
- Crystallization Conditions: Control temperature (20–25°C) and humidity to promote reversible phase transitions.
- Characterization: Monitor transformations via single-crystal XRD and differential scanning calorimetry (DSC).
- Solubility Enhancement: Ionic interactions between the triflate anion and drug molecule disrupt hydrophobic aggregation, improving bioavailability .
Q. In catalytic applications, how does the choice of trifluoromethanesulfonate counterion (e.g., cerium vs. zinc) affect reaction kinetics and mechanistic pathways in asymmetric Mannich-type reactions?
Methodological Answer:
- Lewis Acidity Tuning: Cerium(III) triflate exhibits higher acidity, accelerating imine activation, while zinc triflate moderates reactivity for stereoselective control.
- Solvent Compatibility: Cerium triflate performs better in aprotic solvents (e.g., acetonitrile), whereas zinc triflate is effective in aqueous media.
- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to compare rate constants (k₁ and k₂) for intermediate formation.
- Mechanistic Probes: Isotopic labeling (²H/¹³C) and DFT calculations elucidate counterion-specific transition states .
Q. What strategies can reconcile discrepancies in bioaccumulation potential assessments for trifluoromethanesulfonate derivatives when ecological toxicity data are unavailable?
Methodological Answer:
- Read-Across Models: Use physicochemical properties (logP, solubility) of structurally similar compounds (e.g., perfluorinated sulfonates) to estimate bioaccumulation.
- In Silico Tools: Apply QSAR (Quantitative Structure-Activity Relationship) models like EPI Suite to predict persistence and mobility.
- Experimental Proxies: Conduct soil column studies to measure leaching potential under varying pH and ionic strengths.
- Regulatory Alignment: Follow OECD guidelines for PBT/vPvB assessments in data-poor scenarios .
Q. Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
